molecular formula C17H16O2 B3029362 Phenethyl cinnamate CAS No. 63238-64-2

Phenethyl cinnamate

Cat. No.: B3029362
CAS No.: 63238-64-2
M. Wt: 252.31 g/mol
InChI Key: MJQVZIANGRDJBT-VAWYXSNFSA-N
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Description

Phenethyl cinnamate is an organic compound with the molecular formula C17H16O2. It is an ester derived from cinnamic acid and phenethyl alcohol. This compound is known for its pleasant floral fragrance and is commonly used in the fragrance and flavor industries. It also finds applications in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Phenethyl cinnamate (PEC) is a synthetic compound that has been found to exhibit antimicrobial activity . The primary targets of PEC are pathogenic fungi and bacteria . In fungi, PEC interacts with ergosterol, a component of the fungal plasma membrane . In bacteria, the presence of an isopropyl group in PEC is important for its antibacterial activity .

Mode of Action

PEC’s mode of action involves direct interaction with its targets. In fungi, PEC interacts with ergosterol present in the fungal plasma membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

PEC is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism

Result of Action

The result of PEC’s action is the death of pathogenic fungi and bacteria. PEC is fungicidal, meaning it kills fungi, and bactericidal, meaning it kills bacteria . It achieves this by disrupting the integrity of the fungal plasma membrane and cell wall, and potentially through other mechanisms in bacteria .

Action Environment

The action of PEC can be influenced by environmental factors It’s important to note that the use of substances like PEC must consider their potential environmental impact. For instance, PEC is classified as toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl cinnamate can be synthesized through the esterification of cinnamic acid with phenethyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. Continuous-flow microreactors have been employed to enhance the efficiency of the synthesis process. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenethyl cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid and phenethyl alcohol.

    Reduction: Reduction of this compound can yield phenethyl alcohol and cinnamyl alcohol.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides and anhydrides can be used to introduce different functional groups.

Major Products Formed:

    Oxidation: Cinnamic acid and phenethyl alcohol.

    Reduction: Phenethyl alcohol and cinnamyl alcohol.

    Substitution: Various substituted cinnamates depending on the reagents used.

Scientific Research Applications

Phenethyl cinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenethyl cinnamate can be compared with other cinnamate derivatives such as:

    Ethylhexyl methoxycinnamate (Octinoxate): Used as a UV filter in sunscreens.

    Isoamyl p-methoxycinnamate (Amiloxate): Another UV filter used in cosmetic products.

    Cinnamyl alcohol: Known for its fragrance and used in perfumery.

    Cinnamic acid: The parent compound from which many cinnamate derivatives are synthesized.

Uniqueness: this compound stands out due to its dual role as both a fragrance compound and a potential antimicrobial agent. Its ability to disrupt microbial cell membranes and induce oxidative stress makes it a valuable compound for further research in developing new antimicrobial agents .

Properties

IUPAC Name

2-phenylethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVZIANGRDJBT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystals, heavy balsamic-like rosy odour
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Phenethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-53-7, 63238-64-2
Record name 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
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Record name Phenethyl cinnamate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063238642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
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Record name Phenethyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETHYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY056ZZ9MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 59 °C
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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